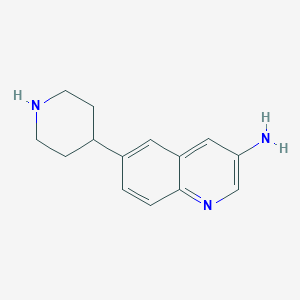
6-(Piperidin-4-yl)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-4-yl)quinolin-3-amine is a compound with the molecular formula C14H17N3 It features a quinoline ring substituted with a piperidine moiety at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)quinolin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroquinoline with piperidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinoline ring.
Another method involves the condensation of 2-aminobenzaldehyde with piperidine in the presence of an acid catalyst, followed by cyclization and reduction steps to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
6-(Piperidin-4-yl)quinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)quinolin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline ring can interact with aromatic residues in the active site of enzymes, while the piperidine moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the piperidine moiety, used in antimalarial drugs.
Piperidine: A six-membered ring with a nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring, showing different pharmacological properties.
Uniqueness
6-(Piperidin-4-yl)quinolin-3-amine is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct chemical and biological properties
Biological Activity
6-(Piperidin-4-yl)quinolin-3-amine is a compound belonging to the class of quinoline derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The compound features a quinoline moiety linked to a piperidine ring, which enhances its pharmacological properties. The unique combination of these two structural elements contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Notably, it has shown:
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives demonstrating IC50 values below 20 μM, indicating potent inhibition .
- Anticancer Activity : Studies have shown that derivatives of this compound possess anticancer properties, particularly against various human cancer cell lines such as HeLa and MDA-MB-231. The presence of functional groups significantly influences the antiproliferative activity .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and its derivatives:
Case Studies
- Antimalarial Research : A study synthesized several quinoline-piperidine derivatives and assessed their antiplasmodium activity. Five compounds displayed nanomolar activities against both sensitive and resistant strains of P. falciparum, highlighting their potential as new antimalarial agents .
- Anticancer Evaluation : Another research effort focused on the antiproliferative effects of piperidine-containing quinoline derivatives against various cancer cell lines. The modifications in structure led to significant improvements in IC50 values, suggesting that the design of these compounds could lead to effective anticancer therapies .
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
6-piperidin-4-ylquinolin-3-amine |
InChI |
InChI=1S/C14H17N3/c15-13-8-12-7-11(1-2-14(12)17-9-13)10-3-5-16-6-4-10/h1-2,7-10,16H,3-6,15H2 |
InChI Key |
JMWYKILTYXMFCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=CC(=CN=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















